![molecular formula C21H30N2O2 B3947695 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine
説明
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine is a chemical compound that has attracted attention from the scientific research community due to its potential therapeutic applications. This compound is also known as BHDP and has been synthesized through various methods. In
作用機序
BHDP acts as an agonist for the serotonin 5-HT1A receptor, leading to increased serotonin release. This mechanism of action has been linked to its potential use in the treatment of mood disorders. Additionally, BHDP has been shown to have antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
BHDP has been shown to have various biochemical and physiological effects. Studies have shown that BHDP can increase serotonin release, which can lead to improved mood and reduced anxiety. Additionally, BHDP has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of BHDP is its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of mood disorders. Additionally, BHDP has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of BHDP is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
将来の方向性
There are several future directions for research on BHDP. One potential direction is to further study its potential use in the treatment of neurological disorders, particularly mood disorders and neurodegenerative disorders such as Parkinson's disease. Additionally, further studies could be conducted to investigate the potential toxicity of BHDP and its long-term effects on the body. Finally, research could be conducted to optimize the synthesis method of BHDP to produce higher yields with higher purity.
Conclusion:
In conclusion, BHDP is a chemical compound that has attracted attention from the scientific research community due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its potential use in the treatment of neurological disorders. BHDP acts as an agonist for the serotonin 5-HT1A receptor, leading to increased serotonin release, and has been shown to have anti-inflammatory and antioxidant properties. While BHDP has potential advantages, its toxicity needs to be further studied before it can be used in clinical trials. There are several future directions for research on BHDP, including further studies on its potential use in the treatment of neurological disorders and the optimization of its synthesis method.
科学的研究の応用
BHDP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that BHDP has a high affinity for the serotonin 5-HT1A receptor and can act as an agonist, leading to increased serotonin release. This mechanism of action has been linked to its potential use in the treatment of depression, anxiety, and other mood disorders. Additionally, BHDP has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-24-20-5-6-21(25-2)19(13-20)15-23-9-7-22(8-10-23)14-18-12-16-3-4-17(18)11-16/h3-6,13,16-18H,7-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJZTTGEYYUYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



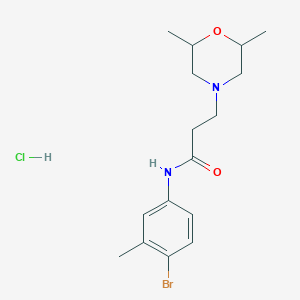
![2,6-dimethoxy-4-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol ethanedioate (salt)](/img/structure/B3947617.png)
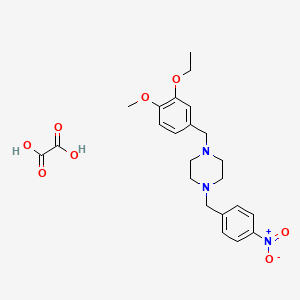
![3-(3-methoxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947641.png)

![ethyl 1-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947657.png)
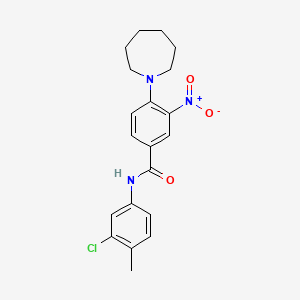
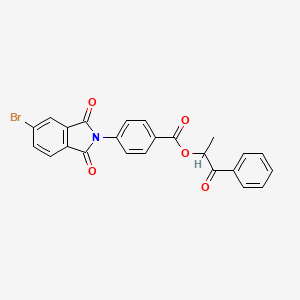
![4-(1-azepanylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3947685.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![2-chloro-N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3947691.png)
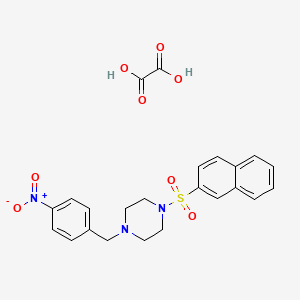
![N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)
![N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3947713.png)